molecular formula C14H21Cl2N3O3 B4863164 (E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one

Cat. No.: B4863164
M. Wt: 350.2 g/mol
InChI Key: KCBPJPXQLGCYPI-VAWYXSNFSA-N
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Description

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes two piperidine rings, a nitro group, and two chlorine atoms

Preparation Methods

The synthesis of (E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2N3O3/c15-13(16)11(17-7-3-1-4-8-17)12(19(21)22)14(20)18-9-5-2-6-10-18/h13H,1-10H2/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBPJPXQLGCYPI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=C(C(=O)N2CCCCC2)[N+](=O)[O-])C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C(=C(\C(=O)N2CCCCC2)/[N+](=O)[O-])/C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Reactant of Route 2
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Reactant of Route 3
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(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
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(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Reactant of Route 5
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one
Reactant of Route 6
(E)-4,4-dichloro-2-nitro-1,3-di(piperidin-1-yl)but-2-en-1-one

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